molecular formula C21H19N3O2S B3513209 N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide

N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide

Cat. No.: B3513209
M. Wt: 377.5 g/mol
InChI Key: WNLIZAWLWQGFQY-UHFFFAOYSA-N
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Description

N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with an m-tolylcarbamoyl group at position 3 and a nicotinamide moiety at position 2. The cyclopenta[b]thiophene scaffold is notable for its planar, bicyclic structure, which enhances π-π interactions with biological targets, while the m-tolylcarbamoyl group introduces steric bulk and lipophilicity.

Properties

IUPAC Name

N-[3-[(3-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-13-5-2-7-15(11-13)23-20(26)18-16-8-3-9-17(16)27-21(18)24-19(25)14-6-4-10-22-12-14/h2,4-7,10-12H,3,8-9H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLIZAWLWQGFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide involves several steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions. Industrial production methods often utilize these reactions on a larger scale, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiophene ring or the nicotinamide moiety.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. In industry, it is used in the development of organic semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with kinases and other regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related derivatives, focusing on substituents and biological activities:

Compound Name / ID Key Substituents Biological Activity (IC₅₀ or Mechanism) Reference
Target Compound
N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide
m-Tolylcarbamoyl, nicotinamide Not explicitly reported; inferred kinase inhibition based on analogs
Compound 24 () Cyano, sodium sulfamoyl phenylamino acetamide Antiproliferative (MCF7: IC₅₀ = 30.8 nM); tyrosine kinase ATP-binding site inhibition
Compound 4a () Chloro, cyano, methyl groups Fungicidal activity; no IC₅₀ reported
T-08 () 4-Fluorophenylsulfonyl, piperazine Covalent inhibition of small CTD phosphatase (SCP1); NMR and HRMS confirmed structure
Compound 15a () Cyano, phenylhydrazono, acetamide Synthesized via acetylation; no activity data
637312-74-4 () Benzofuran-2-carboxamide No explicit activity data; structural similarity to kinase inhibitors

Key Structural Differences and Implications

  • Nicotinamide vs. Cyano Groups: The target compound’s nicotinamide group (vs. Cyano groups, however, increase electron-withdrawing effects, possibly stabilizing receptor-ligand interactions .
  • m-Tolylcarbamoyl vs. Sulfamoyl Groups : The m-tolylcarbamoyl group introduces ortho-methyl substitution, increasing lipophilicity and steric hindrance compared to sulfamoyl groups in . This could reduce solubility but improve membrane permeability .

Mechanistic Insights from Analogs

  • Antiproliferative Activity : Compound 24 () inhibits tyrosine kinases by mimicking ATP-binding, a mechanism shared with clinical drugs like gefitinib. The target compound’s nicotinamide moiety may similarly engage kinase catalytic domains .
  • Fungicidal Activity : N-(Thiophen-2-yl)nicotinamide derivatives () target fungal enzymes, but the target compound’s m-tolylcarbamoyl group may redirect activity toward mammalian targets due to increased hydrophobicity .

Biological Activity

N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide (CAS No. 328286-36-8) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound, focusing on its antiproliferative effects and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O2S. The compound contains a cyclopenta[b]thiophene scaffold, which is known for its diverse biological activities, including anticancer properties.

Antiproliferative Effects

Recent studies have highlighted the compound's potent antiproliferative activity against various cancer cell lines. In a notable study, it was found to exhibit submicromolar 50% growth inhibition (GI50) values across multiple cell lines, indicating its effectiveness as a potential anticancer agent.

Table 1: GI50 Values of this compound

Cell LineGI50 (μM)
A549 (Lung)2.01
OVACAR-4 (Ovarian)2.27
CAKI-1 (Kidney)0.69
T47D (Breast)0.362

The compound was compared to nocodazole, a well-known antimitotic drug, showing superior antiproliferative effects in several cases .

The mechanism underlying the antiproliferative activity of this compound appears to involve the induction of cell cycle arrest and apoptosis in cancer cells:

  • Cell Cycle Arrest : The compound induces G2/M phase accumulation in A549 cells, leading to cell cycle arrest.
  • Apoptosis Induction : There is evidence of early apoptosis activation alongside caspase activation (caspase 3, 8, and 9), suggesting that the compound triggers apoptotic pathways in treated cells .

In Vivo Studies

In vivo studies using CT26 murine models demonstrated that this compound significantly reduced tumor growth compared to untreated controls. This supports its potential as a candidate for further development in anticancer therapies .

Table 2: In Vivo Antitumor Efficacy

TreatmentTumor Growth Reduction (%)
Untreated Control0
This compoundSignificant

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound against various cancer types:

  • Lung Cancer (A549) : Demonstrated significant growth inhibition with minimal cytotoxicity.
  • Ovarian Cancer (OVACAR Series) : Showed potent activity with GI50 values lower than those of standard treatments.
  • Breast Cancer (T47D) : Effective at inducing apoptosis with low toxicity profiles.

These findings indicate that the compound has broad-spectrum anticancer potential and warrants further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide
Reactant of Route 2
Reactant of Route 2
N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide

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